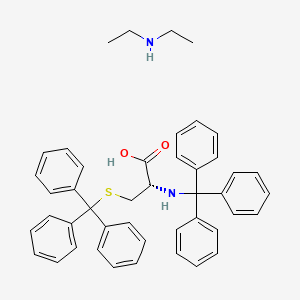
Trt-D-Cys(trt)-OH.DEA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-D-Cys(trt)-OH.DEA: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptides without unwanted side reactions. The trityl (Trt) group is used to protect the thiol group of cysteine, preventing it from reacting during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trt-D-Cys(trt)-OHDEA typically involves the protection of the thiol group of cysteine with a trityl group The process begins with the reaction of cysteine with trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteineThe final product, Trt-D-Cys(trt)-OH.DEA, is obtained after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trt-D-Cys(trt)-OH.DEA can undergo oxidation to form disulfide bonds, which are crucial in the formation of the three-dimensional structure of peptides and proteins.
Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Disulfide-bonded peptides
Reduction: Free thiol peptides
Substitution: Free thiol cysteine derivatives
Applications De Recherche Scientifique
Chemistry: Trt-D-Cys(trt)-OH.DEA is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and function. The protected thiol group allows for selective modification and labeling of cysteine residues in proteins .
Medicine: this compound is used in the development of peptide-based therapeutics. The protection of the thiol group ensures the stability of the peptide during synthesis and storage, making it suitable for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and research .
Mécanisme D'action
The primary mechanism of action of Trt-D-Cys(trt)-OH.DEA involves the protection of the thiol group of cysteine. The trityl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. This allows for the selective formation of disulfide bonds, which are crucial for the proper folding and stability of peptides and proteins .
Comparaison Avec Des Composés Similaires
Fmoc-Cys(Trt)-OH: Similar to Trt-D-Cys(trt)-OH.DEA, this compound also uses the trityl group to protect the thiol group of cysteine.
Fmoc-Cys(Thp)-OH: This compound uses the tetrahydropyranyl (Thp) group instead of the trityl group for thiol protection.
Fmoc-Cys(StBu)-OH: This compound uses the tert-butyl (StBu) group for thiol protection, providing an alternative to the trityl group.
Uniqueness: this compound is unique due to its use of the trityl group for thiol protection, which is particularly effective in preventing unwanted side reactions during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C45H46N2O2S |
|---|---|
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
N-ethylethanamine;(2S)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m1./s1 |
Clé InChI |
KDZHSXHLDXEGGC-XVYLPRMCSA-N |
SMILES isomérique |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
SMILES canonique |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


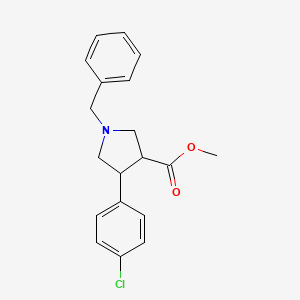

![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)


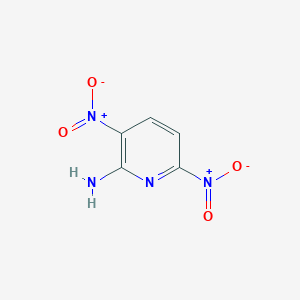

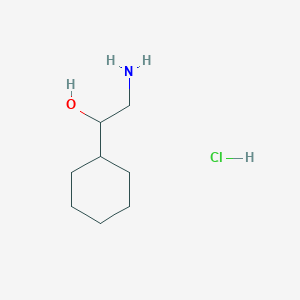
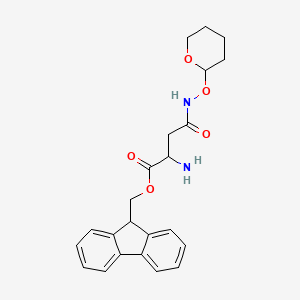
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)

